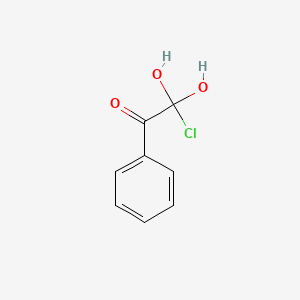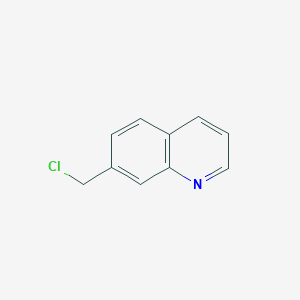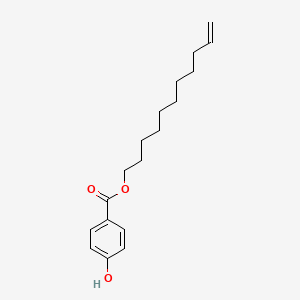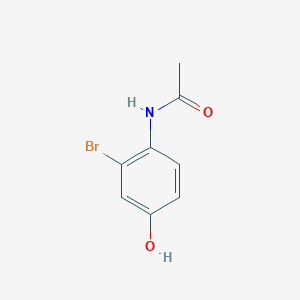
(4-Ethenylphenyl)methyl 2-methylprop-2-enoate
Descripción general
Descripción
. This compound is characterized by the presence of a vinyl group attached to a benzene ring, which is further connected to a methacrylate ester. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethenylphenyl)methyl 2-methylprop-2-enoate typically involves the reaction of 4-vinylbenzyl chloride with potassium methacrylate . The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
4-vinylbenzyl chloride+potassium methacrylate→(4-Ethenylphenyl)methyl 2-methylprop-2-enoate
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize efficiency and minimize waste. The use of catalysts and advanced purification techniques ensures the production of high-quality this compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
(4-Ethenylphenyl)methyl 2-methylprop-2-enoate undergoes several types of chemical reactions, including:
Polymerization: The vinyl group allows for polymerization reactions, forming polymers with various applications.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Addition: The double bonds in the vinyl and methacrylate groups can participate in addition reactions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under controlled temperature conditions.
Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.
Addition: Catalysts such as palladium or platinum are used to facilitate addition reactions.
Major Products
Polymers: The polymerization of this compound results in the formation of polymers with applications in coatings, adhesives, and resins.
Substituted Derivatives: Electrophilic substitution reactions yield various substituted benzyl methacrylates.
Aplicaciones Científicas De Investigación
(4-Ethenylphenyl)methyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of specialty polymers and copolymers.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential in creating drug-eluting stents and other medical implants.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of (4-Ethenylphenyl)methyl 2-methylprop-2-enoate primarily involves its ability to undergo polymerization and form cross-linked networks. The vinyl and methacrylate groups participate in radical polymerization, leading to the formation of stable polymers. These polymers exhibit unique mechanical and chemical properties, making them suitable for various applications .
Comparación Con Compuestos Similares
Similar Compounds
Methyl methacrylate: A simpler methacrylate ester used in the production of polymethyl methacrylate (PMMA).
Ethyl methacrylate: Another methacrylate ester with similar polymerization properties.
Butyl methacrylate: Used in the production of flexible and impact-resistant polymers.
Uniqueness
(4-Ethenylphenyl)methyl 2-methylprop-2-enoate is unique due to the presence of the vinylbenzyl group, which imparts distinct chemical reactivity and allows for the formation of specialized polymers. This compound’s ability to undergo various chemical reactions and form high-performance materials sets it apart from other methacrylate esters .
Propiedades
IUPAC Name |
(4-ethenylphenyl)methyl 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-4-11-5-7-12(8-6-11)9-15-13(14)10(2)3/h4-8H,1-2,9H2,3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVHJARVSMLXLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC1=CC=C(C=C1)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564121 | |
| Record name | (4-Ethenylphenyl)methyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99413-45-3 | |
| Record name | (4-Ethenylphenyl)methyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


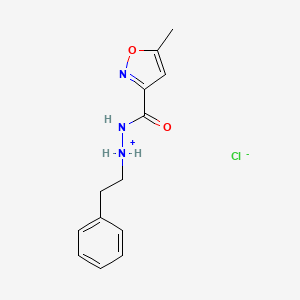
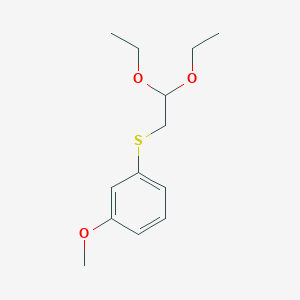
![2-(2-((2-Hydroxyethyl)amino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3059300.png)
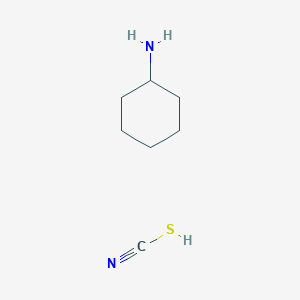
![Ethyl 2-(4,6-dimethyl-3-oxoisothiazolo[5,4-b]pyridin-2(3H)-yl)acetate](/img/structure/B3059304.png)
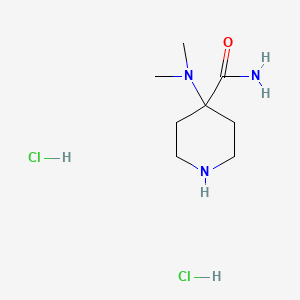
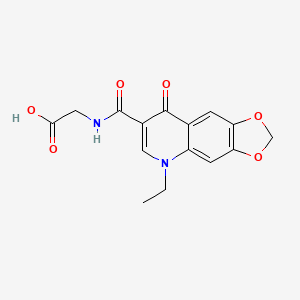
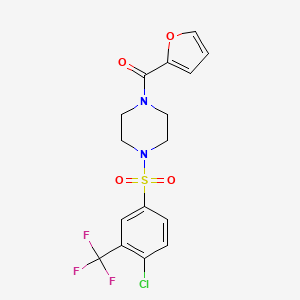
![Diazene, bis[4-(bromomethyl)phenyl]-](/img/structure/B3059313.png)
![Acetamide, N-[4-(4-methoxybenzoyl)phenyl]-](/img/structure/B3059314.png)
